Epimedoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epimedoside can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves two stages: obtaining crude extracts through solid-phase extraction and further separating the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Epimedium koreanum Nakai. The process includes the use of solvents like methanol and water in specific ratios to prepare the testing solution . The final product is purified to achieve high purity levels suitable for research and medicinal use .

Análisis De Reacciones Químicas

Types of Reactions: Epimedoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include modified flavonol glycosides with enhanced bioactivity. These products are often used in further research to explore their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemical Applications

Reference Compound in Analytical Chemistry

Epimedoside is utilized as a reference compound for the determination of flavonoids in plant extracts. Its stable chemical structure allows for accurate quantification and analysis of similar compounds in various herbal formulations.

Biological Applications

Enhancement of Medicinal Herbs

Research indicates that this compound plays a role in enhancing the quality of medicinal herbs through transcriptome analysis. This application is crucial for improving the efficacy of herbal medicines by optimizing their active ingredient profiles.

Cellular Mechanisms

this compound has been shown to promote osteoblast differentiation and inhibit bone resorption. It interacts with hypoxia-inducible factor 1-alpha (HIF-1α), influencing cellular responses to hypoxia and contributing to bone health . This mechanism is particularly relevant in osteoporosis treatment, as it enhances bone formation while suppressing fat accumulation in bone marrow .

Medical Applications

Therapeutic Potential

this compound is being investigated for its potential therapeutic effects in various medical conditions:

- Osteoporosis: Studies have demonstrated its ability to improve bone microstructures and reduce bone loss by enhancing osteoblast activity and inhibiting HIF-1α expression .

- Cardiovascular Diseases: Its antioxidative properties suggest potential benefits in treating cardiovascular conditions.

- Neurological Functions: Research into its effects on sexual and neurological functions indicates broader implications for cognitive health.

Industrial Applications

Natural Health Products

Due to its antioxidative properties, this compound is increasingly used in the development of natural health products and dietary supplements. Its inclusion in formulations aims to enhance health benefits while minimizing side effects associated with synthetic compounds.

Case Studies

-

Osteoporosis Treatment Study

A recent study focused on the effects of this compound on osteoblast differentiation under hypoxic conditions. Results indicated that treatment with this compound significantly increased alkaline phosphatase (ALP) activity compared to control groups, suggesting enhanced osteogenic potential . -

Cardiovascular Health Investigation

Another study explored the antioxidative effects of this compound on cardiovascular cells, revealing its potential to reduce oxidative stress markers and improve endothelial function. The findings support its application in developing cardiovascular therapeutics.

Mecanismo De Acción

Epimedoside is compared with other similar flavonol glycosides, such as icariin, epimedin C, diphylloside A, and icarisoside A . These compounds share similar structures and therapeutic properties but differ in their specific bioactivities and molecular targets. For example, icariin is known for its potent anti-inflammatory effects, while this compound is more focused on promoting bone health and treating osteoporosis .

Comparación Con Compuestos Similares

Actividad Biológica

Epimedoside is a flavonoid glycoside derived from the genus Epimedium, which has been traditionally used in Chinese medicine for its various health benefits. Recent research has highlighted its potential biological activities, particularly in the context of osteoporosis treatment, immune modulation, and gut microbiota regulation. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Structure

This compound is characterized by its flavonoid glycoside structure, which contributes to its biological properties. It is one of several bioactive compounds found in Epimedium species, including icariin and icariside II. The structural diversity among these compounds is significant, as it influences their pharmacological effects.

| Compound Name | Structure Type | Concentration (g/kg) |

|---|---|---|

| This compound | Flavonoid Glycoside | 19.23 |

| Icariin | Flavonoid | 249.31 |

| Icariside II | Flavonoid Glycoside | 110.42 |

Osteoporosis Treatment

Recent studies have indicated that this compound may exert protective effects against osteoporosis by influencing osteoblast differentiation and inhibiting bone resorption. A key mechanism involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for osteoclastogenesis and bone remodeling.

- In Vitro Studies : this compound has been shown to enhance the expression of collagen type I alpha 1 (COL1A1) in osteoblast-like MC3T3-E1 cells under hypoxic conditions, suggesting a role in promoting bone formation.

- In Vivo Studies : In ovariectomized (OVX) mouse models, this compound treatment resulted in improved bone microstructure and reduced adipose tissue in bone marrow, further supporting its potential as an anti-osteoporosis agent .

Immune Modulation

This compound has demonstrated immunomodulatory effects, particularly in enhancing the immune response in animal models. For instance, supplementation with this compound-rich extracts improved nutrient digestibility and increased beneficial short-chain fatty acids (SCFAs) in the gut microbiome of broiler chickens.

- Gut Microbiota Regulation : Research indicates that this compound can modulate gut microbiota composition by increasing beneficial bacteria such as Butyricicoccus, while reducing harmful strains . This alteration may contribute to enhanced immune function and overall health.

Study on Osteoporosis

In a controlled study assessing the effects of this compound on osteoporosis:

- Participants : OVX mice were treated with varying doses of this compound.

- Findings : The treatment led to a significant decrease in bone loss markers and an increase in bone density compared to control groups. Histological analysis showed improved trabecular architecture .

Study on Gut Health

A recent study investigated the impact of this compound on gut health:

Propiedades

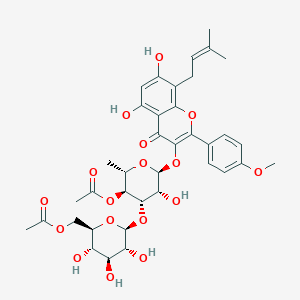

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.